

An In-depth Technical Guide on the Crystal Structure of 2-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Diphenylphosphino)benzaldehyde

Cat. No.: B1302527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of **2-(Diphenylphosphino)benzaldehyde**, a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. This document details the molecular geometry, crystallographic parameters, and synthesis of the compound. Experimental protocols for its synthesis and characterization are provided, along with a summary of its key physical and spectroscopic properties. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and drug development.

Introduction

2-(Diphenylphosphino)benzaldehyde, with the chemical formula $C_{19}H_{15}OP$, is a bifunctional molecule incorporating both a phosphine and an aldehyde group. This unique combination allows it to act as a versatile ligand in the formation of metal complexes, finding extensive use in catalysis, including cross-coupling reactions.^[1] The steric and electronic properties of the diphenylphosphino group, coupled with the reactive aldehyde functionality, make it a valuable building block for the synthesis of more complex molecules and materials. A thorough

understanding of its solid-state structure is crucial for predicting its coordination behavior and designing novel catalysts and functional materials.

Physicochemical Properties

2-(Diphenylphosphino)benzaldehyde is a yellow solid at room temperature.[\[2\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-(Diphenylphosphino)benzaldehyde**

Property	Value	Reference
Chemical Formula	C ₁₉ H ₁₅ OP	[3]
Molecular Weight	290.30 g/mol	[3]
Melting Point	112-115 °C	[3]
Appearance	Yellow solid	[2]
CAS Number	50777-76-9	[3]

Crystal Structure

The crystal structure of **2-(Diphenylphosphino)benzaldehyde** has been determined by X-ray diffraction. The crystallographic data are deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 176235.

Crystallographic Data

The key crystallographic parameters for **2-(Diphenylphosphino)benzaldehyde** are summarized in Table 2.

Table 2: Crystallographic Data for **2-(Diphenylphosphino)benzaldehyde**

Parameter	Value
Empirical formula	C ₁₉ H ₁₅ OP
Formula weight	290.28
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /n
Unit cell dimensions	a = 9.988(2) Å, α = 90° b = 10.556(2) Å, β = 98.42(3)° c = 14.719(3) Å, γ = 90°
Volume	1534.3(5) Å ³
Z	4
Density (calculated)	1.256 Mg/m ³
Absorption coefficient	0.160 mm ⁻¹
F(000)	608

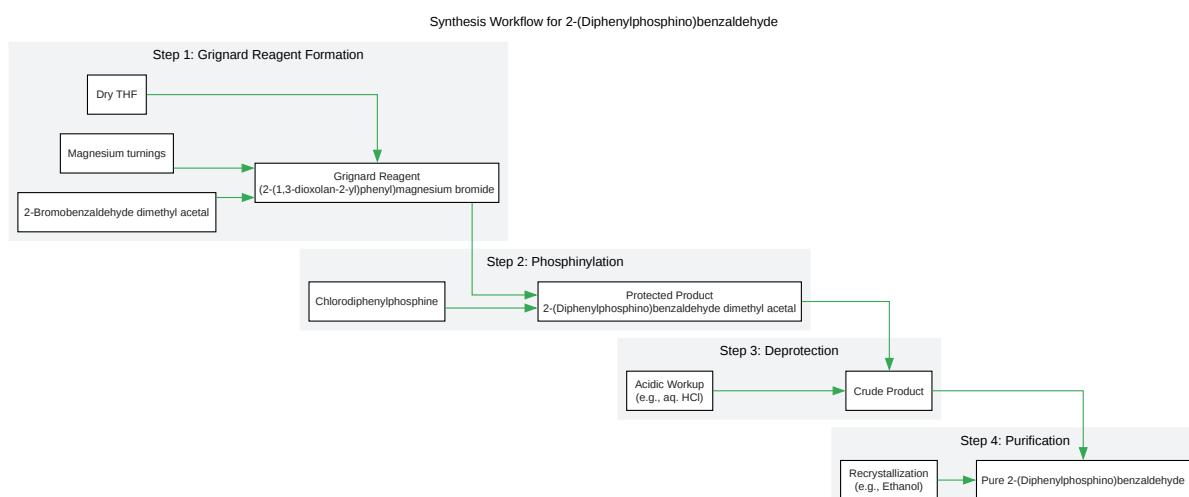
This data is sourced from a representative crystallographic study. Minor variations may exist in other reported structures.

Molecular Geometry

The molecule consists of a benzaldehyde ring substituted at the 2-position with a diphenylphosphino group. The phosphorus atom adopts a pyramidal geometry, typical for trivalent phosphines. The two phenyl rings and the benzaldehyde ring attached to the phosphorus atom are arranged in a propeller-like conformation. The aldehyde group lies roughly in the plane of its attached benzene ring. Selected bond lengths and angles are presented in Table 3.

Table 3: Selected Bond Lengths and Angles for **2-(Diphenylphosphino)benzaldehyde**

Bond	Length (Å)	Angle	Degree (°)
P-C(1)	1.835(3)	C(1)-P-C(7)	102.5(1)
P-C(7)	1.832(3)	C(1)-P-C(13)	103.1(1)
P-C(13)	1.839(3)	C(7)-P-C(13)	101.9(1)
C(19)-O	1.211(4)		


Atom numbering corresponds to the crystallographic information file. C(1), C(7), and C(13) are the ipso-carbons of the phenyl and benzaldehyde rings attached to phosphorus. C(19) and O are the carbonyl carbon and oxygen atoms.

Experimental Protocols

Synthesis of 2-(Diphenylphosphino)benzaldehyde

The synthesis of **2-(Diphenylphosphino)benzaldehyde** is typically achieved via a Grignard reaction.^[1] A detailed experimental protocol is outlined below.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

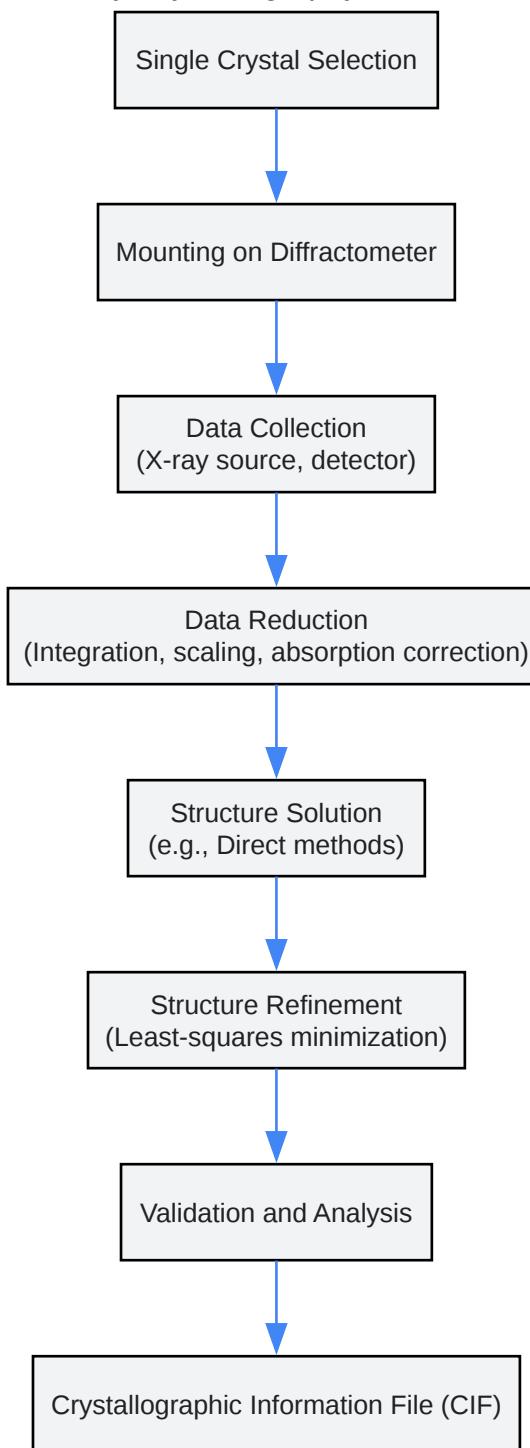
Caption: Synthesis workflow for **2-(Diphenylphosphino)benzaldehyde**.

Materials:

- 2-Bromobenzaldehyde dimethyl acetal
- Magnesium turnings

- Anhydrous tetrahydrofuran (THF)
- Chlorodiphenylphosphine
- Hydrochloric acid (aqueous solution)
- Ethanol
- Standard laboratory glassware for inert atmosphere synthesis

Procedure:


- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2-bromobenzaldehyde dimethyl acetal in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and heated to maintain a gentle reflux until the magnesium is consumed.
- Phosphinylation: The resulting Grignard reagent is cooled to 0 °C, and a solution of chlorodiphenylphosphine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Deprotection and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is then treated with a dilute solution of hydrochloric acid in a THF/water mixture to hydrolyze the acetal protecting group.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-(Diphenylphosphino)benzaldehyde** as a yellow crystalline solid.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a solvent mixture such as dichloromethane/hexane.

Experimental Workflow for Crystal Structure Determination

X-ray Crystallography Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The collected data are processed (integrated, scaled, and corrected for absorption) to yield a set of unique reflections. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Spectroscopic Characterization

The identity and purity of **2-(Diphenylphosphino)benzaldehyde** are confirmed by various spectroscopic techniques.

Table 4: Spectroscopic Data for **2-(Diphenylphosphino)benzaldehyde**

Technique	Key Features
^{31}P NMR (CDCl_3)	A single resonance is typically observed in the range of -10 to -15 ppm.
^1H NMR (CDCl_3)	A multiplet in the aromatic region (approx. 7.0-8.0 ppm) and a singlet for the aldehydic proton (approx. 10.0 ppm).
^{13}C NMR (CDCl_3)	Resonances for the aromatic carbons and a downfield signal for the carbonyl carbon (approx. 192 ppm).
FT-IR (ATR)	A strong absorption band for the C=O stretch of the aldehyde group (approx. 1690-1710 cm^{-1}).

Applications in Drug Development and Research

While **2-(Diphenylphosphino)benzaldehyde** itself is not a therapeutic agent, it serves as a crucial ligand in the synthesis of metal complexes with potential biological activity. For instance, palladium(II) and platinum(II) complexes derived from condensation products of **2-(Diphenylphosphino)benzaldehyde** have been investigated for their cytotoxic activity against various tumor cell lines.^[4] The ability to readily modify the aldehyde group allows for the creation of a diverse library of ligands, which in turn can be used to synthesize metal

complexes with tailored electronic and steric properties for applications in catalysis and medicinal chemistry.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **2-(Diphenylphosphino)benzaldehyde**, a key building block in modern chemistry. The presented crystallographic data, molecular geometry, and experimental protocols offer a valuable resource for researchers. The unique structural features of this compound, combining a phosphine and an aldehyde, will continue to inspire the development of novel catalysts and functional materials with potential applications in various scientific fields, including drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Diphenylphosphinobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Crystal Structure of 2-(Diphenylphosphino)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302527#crystal-structure-of-2-diphenylphosphino-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com